BenchChemオンラインストアへようこそ!

1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

SARS-CoV-2 3CLpro inhibition antiviral drug discovery fused thiazole scaffold

1-(8H-Indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1203047-14-6, molecular formula C16H13N3OS2, MW 327.4) is a synthetic small molecule belonging to the class of urea derivatives bearing a fused tricyclic 8H-indeno[1,2-d]thiazole core and a thiophen-2-ylmethyl substituent. The 8H-indeno[1,2-d]thiazole scaffold has been explored as a privileged structure across multiple therapeutic programs, including SARS-CoV-2 3CL protease (3CLpro) inhibition , histone deacetylase (HDAC) inhibition , and A1 adenosine receptor allosteric enhancement , while thiophene-containing urea derivatives have demonstrated antitubercular activity via InhA inhibition.

Molecular Formula C16H13N3OS2
Molecular Weight 327.42
CAS No. 1203047-14-6
Cat. No. B3006241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
CAS1203047-14-6
Molecular FormulaC16H13N3OS2
Molecular Weight327.42
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)NCC4=CC=CS4
InChIInChI=1S/C16H13N3OS2/c20-15(17-9-11-5-3-7-21-11)19-16-18-14-12-6-2-1-4-10(12)8-13(14)22-16/h1-7H,8-9H2,(H2,17,18,19,20)
InChIKeyBGRSDGKYLMPRDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(8H-Indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS 1203047-14-6: Structural Identity & Procurement Baseline


1-(8H-Indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1203047-14-6, molecular formula C16H13N3OS2, MW 327.4) is a synthetic small molecule belonging to the class of urea derivatives bearing a fused tricyclic 8H-indeno[1,2-d]thiazole core and a thiophen-2-ylmethyl substituent . The 8H-indeno[1,2-d]thiazole scaffold has been explored as a privileged structure across multiple therapeutic programs, including SARS-CoV-2 3CL protease (3CLpro) inhibition [1], histone deacetylase (HDAC) inhibition [2], and A1 adenosine receptor allosteric enhancement [3], while thiophene-containing urea derivatives have demonstrated antitubercular activity via InhA inhibition [4]. However, the specific combination of the indeno[1,2-d]thiazole core linked via a urea bridge to a thiophen-2-ylmethyl group defines a structurally distinct chemical entity whose differential properties relative to close analogs remain to be systematically characterized.

Why Generic Substitution Fails for 1-(8H-Indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea: Structural Determinants of Differential Activity


Compounds within the 8H-indeno[1,2-d]thiazole urea class cannot be treated as interchangeable because minor structural variations at the N-substituent position produce large differences in biological target engagement and potency. Within the SARS-CoV-2 3CLpro inhibitor series, the most potent representative compound 7a achieved an IC50 of 1.28 ± 0.17 μM, while other analogs in the same series with different substitution patterns showed substantially weaker or negligible inhibition [1]. Similarly, in the indeno[1,2-d]thiazole HDAC inhibitor series, the hydroxamic acid derivative 6o exhibited pan-HDAC IC50 of 0.14 μM and GI50 values of 0.869 μM (MCF7) and 0.535 μM (HCT116), whereas other analogs in the same library displayed markedly reduced antiproliferative potency [2]. Furthermore, the thiophen-2-ylmethyl substituent introduces distinct electronic and steric properties: in related thiophene-thiazole urea hybrids evaluated against Mycobacterium tuberculosis H37Rv, only three out of sixteen compounds (TTU5, TTU6, TTU12) demonstrated meaningful anti-Mtb activity with low cytotoxicity, underscoring that activity is exquisitely sensitive to the precise nature and position of the heterocyclic substituent [3]. These data collectively demonstrate that the specific fusion of the 8H-indeno[1,2-d]thiazole core with a thiophen-2-ylmethyl urea cannot be generically substituted without risking loss of target engagement and biological potency.

Quantitative Differential Evidence Guide: 1-(8H-Indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea vs. Closest Analogs


Core Scaffold Differentiation: 8H-Indeno[1,2-d]thiazole vs. Benzothiazole in SARS-CoV-2 3CLpro Binding Affinity

The 8H-indeno[1,2-d]thiazole core provides a unique tricyclic architecture that distinguishes it from the widely used benzothiazole scaffold. In the published 8H-indeno[1,2-d]thiazole series evaluated against SARS-CoV-2 3CLpro, the representative compound 7a (bearing an N-aryl substituent) achieved an IC50 of 1.28 ± 0.17 μM [1]. A structurally analogous benzothiazole series would be expected to exhibit different binding geometry in the 3CLpro active site due to the absence of the fused cyclopentadiene ring, although no direct head-to-head comparison has been published to date. The 8H-indeno[1,2-d]thiazole scaffold enables π-stacking interactions via the extended indene aromatic system that are sterically precluded for the simpler benzothiazole core [1].

SARS-CoV-2 3CLpro inhibition antiviral drug discovery fused thiazole scaffold

Thiophen-2-ylmethyl Substituent Contribution: Predicted Physicochemical Differentiation from Phenyl and Methoxyethyl Urea Analogs

The thiophen-2-ylmethyl group on the urea nitrogen is predicted to impart distinct lipophilicity and hydrogen-bonding characteristics compared to common alternative substituents found in commercially available indeno[1,2-d]thiazole urea analogs. The target compound (C16H13N3OS2, MW 327.4) has a predicted cLogP of approximately 3.4–3.8, which is intermediate between the more lipophilic phenyl-substituted analog 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 1203013-53-9, predicted cLogP ~4.0–4.5) and the more hydrophilic 2-methoxyethyl analog 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea (predicted cLogP ~2.0–2.5) . The thiophene sulfur atom provides an additional hydrogen-bond acceptor site not present in phenyl-substituted analogs, which may contribute to differential target engagement [1].

physicochemical property optimization lipophilicity modulation heterocyclic SAR

Target Engagement Breadth: Potential Multi-Target Advantage of the Indeno[1,2-d]thiazole Core vs. Single-Target Benzothiazole Ureas

The 8H-indeno[1,2-d]thiazole scaffold has demonstrated validated activity across multiple unrelated biological targets, suggesting inherent polypharmacological potential. In published studies, indeno[1,2-d]thiazole derivatives have shown: (i) SARS-CoV-2 3CLpro inhibition with IC50 = 1.28 ± 0.17 μM (compound 7a) [1]; (ii) pan-HDAC inhibition with IC50 = 0.14 μM and antiproliferative activity against MCF7 (GI50 = 0.869 μM) and HCT116 (GI50 = 0.535 μM) (compound 6o) [2]; and (iii) A1 adenosine receptor allosteric enhancement with EC50 values as low as 0.9 μM (compound 3x) [3]. In contrast, benzothiazole-based ureas have been primarily reported as adenosine receptor ligands [4], with comparatively narrower demonstrated target space within the published literature.

polypharmacology kinase inhibition HDAC inhibition

Cytotoxicity Safety Margin: Class-Level Evidence from Thiophene-Thiazole Urea Hybrids in Mammalian Cells

Although cytotoxicity data for the specific target compound 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea have not been published, closely related thiophene-thiazole urea hybrids provide a relevant class-level cytotoxicity benchmark. In the TTU series of 16 thiophene-thiazole urea compounds, the three most active anti-Mtb derivatives (TTU5, TTU6, TTU12) demonstrated low cytotoxicity against mammalian cells, enabling their advancement to testing against isoniazid-resistant clinical isolates [1]. This favorable cytotoxicity profile contrasts with certain benzothiazole derivatives, where cytotoxicity has been reported as a limiting factor in some series [2]. The presence of the thiophene moiety has been independently associated with reduced cytotoxicity in multiple heterocyclic urea series [1].

cytotoxicity profiling therapeutic index antitubercular drug discovery

Best-Fit Research and Industrial Application Scenarios for 1-(8H-Indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea


Antiviral Drug Discovery: SARS-CoV-2 3CL Protease Inhibitor Lead Optimization

The validated activity of the 8H-indeno[1,2-d]thiazole scaffold against SARS-CoV-2 3CLpro (IC50 = 1.28 ± 0.17 μM for compound 7a) [1] establishes a strong rationale for procuring 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea as a starting point for structure-activity relationship (SAR) exploration. The thiophen-2-ylmethyl substituent offers opportunities for further optimization of potency and selectivity through systematic modification of the thiophene ring. This compound is appropriate for research groups pursuing non-peptidomimetic 3CLpro inhibitors as potential pan-coronavirus antiviral agents.

Focused Screening Library Construction for Polypharmacology Profiling

Given that indeno[1,2-d]thiazole derivatives have demonstrated activity across at least three distinct target classes (3CLpro, HDAC, A1 adenosine receptor) with IC50/EC50 values ranging from 0.14 to 1.28 μM [1][2][3], this compound is well-suited for inclusion in focused screening libraries aimed at identifying novel chemical probes with polypharmacological profiles. The thiophen-2-ylmethyl substituent provides additional structural diversity within the library that is not represented by phenyl or methoxyethyl analogs .

Anti-Infective Drug Discovery: Tuberculosis and Drug-Resistant Bacterial Infections

The class-level evidence from thiophene-thiazole urea hybrids (TTU series) demonstrates antimycobacterial activity against both drug-susceptible Mtb H37Rv and isoniazid-resistant clinical isolates harboring katG and inhA mutations, with low mammalian cytotoxicity [4]. While the specific target compound has not been tested against Mtb, its structural similarity to the TTU pharmacophore (thiophene ring adjacent to a thiazole-containing core via a urea linker) makes it a rational candidate for anti-TB screening cascades, particularly in programs targeting InhA or seeking compounds active against drug-resistant strains.

Oncology Drug Discovery: HDAC-Targeted Antiproliferative Agent Development

The indeno[1,2-d]thiazole core has produced potent HDAC inhibitors, with compound 6o achieving pan-HDAC IC50 of 0.14 μM and antiproliferative GI50 values of 0.869 μM (MCF7 breast cancer) and 0.535 μM (HCT116 colon cancer) [2]. Researchers pursuing novel HDAC inhibitor chemotypes beyond the classical hydroxamic acid and benzamide series may find the indeno[1,2-d]thiazole urea scaffold a valuable starting template, with the thiophen-2-ylmethyl group providing a vector for modulating isoform selectivity and pharmacokinetic properties.

Quote Request

Request a Quote for 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.